
An In-depth Technical Guide to 2-(2-
Chloroethoxy)tetrahydro-2H-pyran

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
2-(2-Chloroethoxy)tetrahydro-2H-

pyran

Cat. No.: B1582854 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(2-Chloroethoxy)tetrahydro-2H-pyran is a versatile bifunctional molecule of significant

interest in modern organic synthesis, particularly within the pharmaceutical and agrochemical

industries. Its structure, incorporating both a reactive chloroethoxy side chain and a

tetrahydropyran (THP) ether, makes it a valuable intermediate and building block. The THP

ether moiety is a widely recognized protecting group for alcohols, prized for its stability across a

range of reaction conditions and its straightforward removal under mild acidic conditions.

Simultaneously, the chloroethyl group provides a handle for a variety of nucleophilic

substitution reactions, allowing for the introduction of diverse functionalities. This guide

provides a comprehensive overview of the nomenclature, properties, synthesis, and

applications of 2-(2-Chloroethoxy)tetrahydro-2H-pyran, with a focus on its practical utility in

research and development.

IUPAC Nomenclature and Structural Elucidation
A systematic understanding of the nomenclature of 2-(2-Chloroethoxy)tetrahydro-2H-pyran
is fundamental to its study. According to the International Union of Pure and Applied Chemistry

(IUPAC) guidelines, the preferred name for this compound is 2-(2-chloroethoxy)oxane.[1] Let's

dissect this nomenclature to understand the underlying structural features.
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Oxane: This is the Hantzsch-Widman name for a six-membered saturated heterocycle

containing one oxygen atom. It is the preferred IUPAC name for the tetrahydropyran ring

system.

2-: This locant indicates that the substituent is attached to the second carbon atom of the

oxane ring. The oxygen atom is assigned position 1.

(2-chloroethoxy): This describes the substituent group attached to the oxane ring.

ethoxy: This indicates a two-carbon ethyl group attached to an oxygen atom.

2-chloro: This signifies that a chlorine atom is attached to the second carbon of the ethoxy

group.

The older, but still commonly encountered, name is 2-(2-Chloroethoxy)tetrahydro-2H-pyran.

pyran: This refers to a six-membered heterocyclic ring containing one oxygen atom and two

double bonds.

tetrahydro-: This prefix indicates the addition of four hydrogen atoms, resulting in a saturated

ring system.

2H-: This designates the position of the indicated hydrogen, which is a saturated carbon

atom in the pyran ring structure.

2-: As before, this specifies the point of attachment of the substituent.

The relationship between these naming conventions is illustrated below:
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IUPAC Nomenclature Breakdown

2-(2-Chloroethoxy)tetrahydro-2H-pyran

Preferred IUPAC Name:
2-(2-chloroethoxy)oxane

Modern Convention

Systematic Name:
2-(2-Chloroethoxy)tetrahydro-2H-pyran

Traditional Naming

Parent Heterocycle:
Tetrahydropyran (Oxane)

Substituent:
2-Chloroethoxy

Locant:
Position 2

Click to download full resolution via product page

Caption: IUPAC Nomenclature Decision Tree.
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Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(2-Chloroethoxy)tetrahydro-
2H-pyran is crucial for its handling, storage, and application in chemical reactions. The

compound is a colorless to pale yellow liquid at room temperature. A compilation of its key

properties is presented in the table below.

Property Value Source(s)

Molecular Formula C₇H₁₃ClO₂ [1]

Molecular Weight 164.63 g/mol [1]

CAS Number 5631-96-9 [2]

Appearance
Colorless to almost colorless

clear liquid
[3]

Boiling Point 80 °C at 8 mmHg [4]

Density 1.115 g/mL at 20 °C [4]

Refractive Index (n20/D) 1.459

Solubility
Soluble in many organic

solvents.

Storage

Store under an inert

atmosphere (nitrogen or

argon) at 2-8°C.

[4]

Synthesis and Reaction Mechanisms
The primary route for the synthesis of 2-(2-Chloroethoxy)tetrahydro-2H-pyran involves the

acid-catalyzed reaction of 3,4-dihydro-2H-pyran (DHP) with 2-chloroethanol. This reaction is a

classic example of the formation of a tetrahydropyranyl (THP) ether, which serves as a

protecting group for the alcohol.

Synthesis Protocol: Tetrahydropyranylation of 2-
Chloroethanol
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This protocol is adapted from established methods for the tetrahydropyranylation of alcohols.[5]

Materials:

2-Chloroethanol

3,4-Dihydro-2H-pyran (DHP)

Anhydrous Dichloromethane (CH₂Cl₂)

Acid catalyst (e.g., p-toluenesulfonic acid (p-TSA), pyridinium p-toluenesulfonate (PPTS), or

a Lewis acid like bismuth(III) nitrate pentahydrate)[6]

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

To a solution of 2-chloroethanol (1.0 equivalent) in anhydrous dichloromethane, add 3,4-

dihydro-2H-pyran (1.1 to 1.5 equivalents).

Add a catalytic amount of the acid catalyst (e.g., 0.01-0.05 equivalents of p-TSA).

Stir the reaction mixture at room temperature and monitor the progress by thin-layer

chromatography (TLC).

Upon completion of the reaction, quench by adding saturated aqueous sodium bicarbonate

solution.

Separate the organic layer, and extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by vacuum distillation or column chromatography on silica gel to

yield pure 2-(2-Chloroethoxy)tetrahydro-2H-pyran.

Reaction Mechanism
The tetrahydropyranylation reaction proceeds via an acid-catalyzed addition of the alcohol to

the double bond of DHP.

Mechanism of Tetrahydropyranylation

3,4-Dihydro-2H-pyran (DHP) Protonation of DHP+ H+ Resonance-stabilized carbocation Nucleophilic attack by 2-chloroethanol+ HOCH2CH2Cl Deprotonation 2-(2-Chloroethoxy)tetrahydro-2H-pyran- H+

Click to download full resolution via product page

Caption: Acid-catalyzed synthesis of 2-(2-Chloroethoxy)tetrahydro-2H-pyran.

Applications in Drug Development and Organic
Synthesis
The dual functionality of 2-(2-Chloroethoxy)tetrahydro-2H-pyran makes it a valuable tool in

the synthesis of complex molecules, particularly in the development of new therapeutic agents.

As a Protecting Group
The primary application of the THP ether moiety is the protection of alcohols. The THP group is

stable to a wide range of reaction conditions, including those involving strong bases,

organometallics, and hydrides. Deprotection is readily achieved under mild acidic conditions,

regenerating the alcohol.

Deprotection Protocol:

Dissolve the THP-protected compound in a protic solvent such as methanol or ethanol.

Add a catalytic amount of an acid (e.g., p-TSA, HCl, or an acidic resin).
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Stir the reaction at room temperature and monitor by TLC.

Upon completion, neutralize the acid with a base (e.g., triethylamine or saturated NaHCO₃).

Remove the solvent under reduced pressure and purify the deprotected alcohol.

As a Building Block in Pharmaceutical Synthesis
The pyran ring is a common scaffold in a variety of natural products and bioactive molecules,

exhibiting a broad spectrum of pharmacological activities including anticancer, anti-

inflammatory, and antimicrobial properties.[7] Consequently, 2-(2-Chloroethoxy)tetrahydro-
2H-pyran serves as a precursor for the synthesis of more complex pyran-containing molecules.

While specific examples of marketed drugs synthesized directly from 2-(2-
Chloroethoxy)tetrahydro-2H-pyran are not extensively documented in readily available

literature, its utility as a building block can be inferred from the synthesis of related pyran-based

compounds with therapeutic potential. For instance, various pyran derivatives have been

investigated as potential anticancer and antiviral agents.[7][8] The chloroethoxy group can be

displaced by a variety of nucleophiles to introduce different side chains, allowing for the

generation of a library of compounds for structure-activity relationship (SAR) studies. For

example, it can be used to introduce a hydroxyethyl ether linkage, a common motif in drug

molecules.

The development of novel anticancer agents often targets specific enzymes or pathways, such

as cyclooxygenase-2 (COX-2).[9][10][11] The synthesis of complex heterocyclic systems,

which may include a pyran ring, is a key strategy in the design of such inhibitors. Similarly, in

the field of antiviral drug development, nucleoside analogs and other heterocyclic compounds

are of great importance.[12][13] The versatility of 2-(2-Chloroethoxy)tetrahydro-2H-pyran
makes it a relevant starting material for the exploration of new chemical entities in these

therapeutic areas.

Spectroscopic Characterization
While a dedicated, published spectrum for 2-(2-Chloroethoxy)tetrahydro-2H-pyran is not

readily available, its expected spectroscopic features can be predicted based on its structure

and data from analogous compounds like 2-(2-chloroethoxy)ethanol.[3][14][15][16]
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¹H NMR: The proton NMR spectrum is expected to show a complex set of signals. The

protons on the tetrahydropyran ring will appear as a series of multiplets in the range of δ 1.5-

4.0 ppm. The anomeric proton at the 2-position will likely be a distinct multiplet around δ 4.5-

4.8 ppm. The protons of the chloroethoxy group will appear as two triplets, one for the -

OCH₂- group around δ 3.7-3.9 ppm and another for the -CH₂Cl group slightly downfield,

around δ 3.6-3.8 ppm.

¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbons of the

tetrahydropyran ring will resonate in the range of δ 20-70 ppm, with the anomeric carbon at

the 2-position appearing further downfield, around δ 95-100 ppm. The carbons of the

chloroethoxy group are expected at approximately δ 70-72 ppm for the -OCH₂- carbon and

around δ 42-44 ppm for the -CH₂Cl carbon.[17][18][19][20]

IR Spectroscopy: The infrared spectrum will be characterized by strong C-O stretching

vibrations in the region of 1150-1050 cm⁻¹ for the ether linkages. The C-Cl stretch will likely

appear in the range of 800-600 cm⁻¹. The absence of a broad O-H stretching band around

3300 cm⁻¹ would confirm the successful protection of the alcohol.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and an M+2

peak with an intensity ratio of approximately 3:1, which is characteristic of a compound

containing one chlorine atom. Common fragmentation patterns would involve the loss of the

chloroethoxy group or cleavage of the tetrahydropyran ring.

Safety and Handling
2-(2-Chloroethoxy)tetrahydro-2H-pyran should be handled with appropriate safety

precautions in a well-ventilated fume hood. It is a combustible liquid and may cause skin and

eye irritation. Personal protective equipment, including safety goggles, gloves, and a lab coat,

should be worn at all times. For detailed safety information, consult the Safety Data Sheet

(SDS) provided by the supplier.

Conclusion
2-(2-Chloroethoxy)tetrahydro-2H-pyran is a valuable and versatile reagent in organic

synthesis. Its utility as a protected form of 2-chloroethanol allows for the selective manipulation

of other functional groups in a molecule, while the chloroethyl moiety provides a reactive site
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for further derivatization. This combination of features makes it a useful building block in the

synthesis of complex molecules, including those with potential applications in drug discovery

and development. A thorough understanding of its nomenclature, properties, synthesis, and

reactivity is essential for its effective application in the research and development of new

chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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